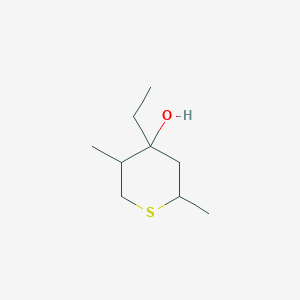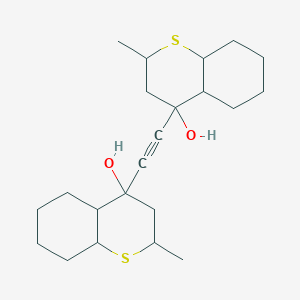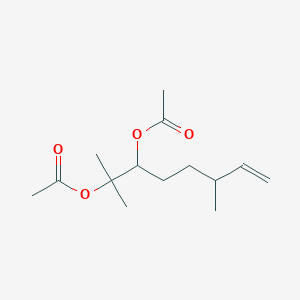
3-O-acetyl-1,5-anhydro-2,4-dideoxy-1-ethyl-2,5-dimethyl-1-thiopentitol
Vue d'ensemble
Description
3-O-acetyl-1,5-anhydro-2,4-dideoxy-1-ethyl-2,5-dimethyl-1-thiopentitol, also known as ADTM, is a compound that has been studied for its potential applications in scientific research. ADTM is a thio-analog of the sugar nucleotide analog, 2,4-dideoxy-2,4-imino-D-arabinitol (DAB), and has been shown to inhibit glycosyltransferases.
Mécanisme D'action
3-O-acetyl-1,5-anhydro-2,4-dideoxy-1-ethyl-2,5-dimethyl-1-thiopentitol inhibits glycosyltransferases by binding to the active site of the enzyme, thereby preventing the transfer of sugar moieties to the acceptor substrate. This results in the inhibition of glycoprotein and glycolipid biosynthesis, which can have downstream effects on cell signaling and communication.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antiviral activity against several viruses, including HIV.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-O-acetyl-1,5-anhydro-2,4-dideoxy-1-ethyl-2,5-dimethyl-1-thiopentitol in lab experiments is its specificity for glycosyltransferases, which allows for the targeted inhibition of these enzymes without affecting other cellular processes. However, one limitation is that this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
1. Further studies are needed to elucidate the precise mechanisms by which 3-O-acetyl-1,5-anhydro-2,4-dideoxy-1-ethyl-2,5-dimethyl-1-thiopentitol inhibits glycosyltransferases.
2. The potential therapeutic applications of this compound in the treatment of cancer, inflammation, and infectious diseases should be explored further.
3. The development of more potent and selective analogs of this compound could lead to the discovery of new therapeutic targets for disease.
4. The use of this compound in combination with other inhibitors or drugs could lead to synergistic effects and improved therapeutic outcomes.
5. The development of new methods for synthesizing this compound could improve its availability and reduce its cost for use in scientific research.
Applications De Recherche Scientifique
3-O-acetyl-1,5-anhydro-2,4-dideoxy-1-ethyl-2,5-dimethyl-1-thiopentitol has been studied for its potential applications in scientific research, particularly in the field of glycobiology. Glycosyltransferases are enzymes that play a crucial role in the biosynthesis of glycoproteins and glycolipids. Inhibition of these enzymes can lead to the discovery of new therapeutic targets for diseases such as cancer, inflammation, and infectious diseases.
Propriétés
IUPAC Name |
(2-ethyl-3,6-dimethylthian-4-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2S/c1-5-11-8(3)10(13-9(4)12)6-7(2)14-11/h7-8,10-11H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSCWDYIUHOXAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(CC(S1)C)OC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




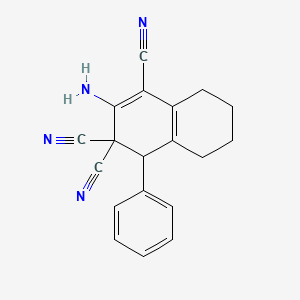

![2-[(dipentylamino)carbonyl]benzoic acid](/img/structure/B3819831.png)


![N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide](/img/structure/B3819840.png)
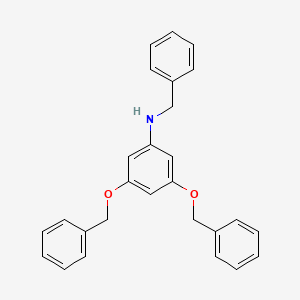


![3-butyn-1-yl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B3819881.png)
